molecular formula C9H6ClFN2O B2514688 (3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride CAS No. 1261024-72-9

(3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride

Cat. No.: B2514688
CAS No.: 1261024-72-9
M. Wt: 212.61
InChI Key: IZMJOLWYCIPWOM-LCYFTJDESA-N
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Description

(3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride is a chemical compound with a unique structure that includes a fluorine atom, a hydroxy group, and a carboximidoyl chloride group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the fluorine atom and the hydroxy group. The final step involves the formation of the carboximidoyl chloride group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form different functional groups.

    Reduction: The carboximidoyl chloride group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the carboximidoyl chloride group may produce primary or secondary amines.

Scientific Research Applications

(3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes involving indole derivatives.

    Industry: It is used in the development of advanced materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride involves its interaction with specific molecular targets. The fluorine atom and hydroxy group play crucial roles in binding to these targets, while the carboximidoyl chloride group can undergo chemical transformations that modulate the compound’s activity. The pathways involved may include inhibition of enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-1H-indole-3-carboximidoyl chloride
  • N-hydroxy-1H-indole-3-carboximidoyl chloride
  • 4-Fluoro-N-hydroxy-1H-indole-3-carboxamide

Uniqueness

(3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride is unique due to the specific combination of functional groups attached to the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3Z)-4-fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O/c10-9(13-14)5-4-12-7-3-1-2-6(11)8(5)7/h1-4,12,14H/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMJOLWYCIPWOM-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)F)C(=CN2)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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